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struverite

Cat. No.: B1174981
CAS No.: 12199-39-2
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Description

Struverite is a black, opaque oxide mineral with an adamantine to resinous luster and a chemical composition expressed as (Ti,Ta,Fe+++)O2 . Once classified as a distinct mineral, it is now scientifically defined as a tantalum- and niobium-rich variety of rutile, making it a subject of interest in mineralogical studies and classification research . This dense mineral (with a specific gravity of approximately 5.25-6.02) crystallizes in the tetragonal system and typically forms distinct prismatic or pyramidal crystals, with twinning being a common occurrence . Its primary research value lies in its role as a natural source of tantalum (Ta) and niobium (Nb), two critical metals with significant industrial importance . Researchers utilize this compound in geochemical studies to understand the formation processes of pegmatites, where it occurs as a rare accessory mineral . In the field of materials science, it is relevant for investigations into the beneficiation and extraction of valuable metals from heavy mineral concentrates . Studies may focus on developing and optimizing physical separation techniques, such as gravity concentration, due to its high density, or exploring hydrometallurgical routes for metal recovery . This product is provided strictly For Research Use Only (RUO). It is not intended for use in diagnostic procedures, drug development, or any form of human application. RUO products, like this one, are essential tools for basic scientific research and are not manufactured under the regulatory standards required for clinical or in vitro diagnostic (IVD) use .

Properties

CAS No.

12199-39-2

Molecular Formula

C6H15ClN2O

Synonyms

struverite

Origin of Product

United States

Geological Occurrence and Paragenesis Research

The study of struverite's geological settings and its association with other minerals is fundamental to understanding its origin. Investigations span from global and regional mapping of its occurrences to detailed analysis of its presence in various geological environments.

Global and Regional Distribution Investigations

This compound is predominantly found as a late primary mineral in granitic pegmatites. handbookofmineralogy.org These pegmatites are typically enriched in incompatible elements such as lithium, cesium, tantalum, and niobium, classifying them as rare-element pegmatites of the LCT (Lithium-Cesium-Tantalum) family. mit.edu Documented occurrences are widespread globally, indicating the specific geological conditions required for its formation are met in various tectonic settings.

Key localities for this compound in granitic pegmatites include:

Europe: Craveggia, Val Vigezzo, Piedmont, Italy, is a notable locality. handbookofmineralogy.orgwebmineral.comnationalgemlab.in It is also found in Vezná, near Rožná, and Písek in the Czech Republic. handbookofmineralogy.orgnationalgemlab.in

North America: The Etta mine, near Keystone, Pennington County, South Dakota, USA, is a known source of this compound. handbookofmineralogy.orgnationalgemlab.in

Africa: Significant occurrences are reported in Madagascar, including Tongafeno, Fefana, Mananjary, and Ampangabé. handbookofmineralogy.orgnationalgemlab.in

Asia: It is found near Salak North, Kuala Kangsar, Perak, Malaya. handbookofmineralogy.orgnationalgemlab.in

Australia: Globe Hill in Western Australia is another documented locality. handbookofmineralogy.orgnationalgemlab.in

In these pegmatites, this compound is often found in association with a suite of other rare-element minerals, which provides clues to its paragenesis.

Associated Minerals in Pegmatites
Albite
Beryl
Cassiterite
Columbite
Ilmenite
Microcline
Monazite
Zircon

This table details the common minerals found in association with this compound in granitic pegmatite environments. handbookofmineralogy.org

This compound is also known to occur in hydrothermal vein systems. museum.wales These occurrences are often linked to the later stages of magmatic activity, where hot, water-rich fluids transport and deposit minerals in fractures and veins within the host rocks. In some instances, this compound is found in altered microgranite, associated with minerals like brookite and gibbsite, suggesting a hydrothermal alteration process. museum.wales The presence of this compound in these veins indicates the mobility of tantalum and titanium in hydrothermal fluids under specific physicochemical conditions.

While less common, this compound is also found in detrital deposits. handbookofmineralogy.org The study of detrital this compound can be a powerful tool for provenance analysis, helping to identify the nature and location of the source rocks. Because of its resistance to weathering, this compound can survive erosion and transport, preserving a chemical signature of its parent rock. Geochemical analysis of detrital rutile, including tantalum-rich varieties like this compound, can help discriminate between different source rock lithologies, such as metamafic and metapelitic rocks. researchgate.net

Genetic Models and Formation Conditions

Understanding the genetic models for this compound involves examining the evolution of its host rocks and the specific crystallization processes within magmatic and hydrothermal systems.

Petrogenetic Evolution of this compound-Bearing Host Rocks

This compound-bearing granitic pegmatites are the product of extreme fractional crystallization of granitic magmas. mit.edu These magmas are often peraluminous, meaning they have a high ratio of aluminum to alkali elements, and are classified as S-type granites, derived from the melting of sedimentary source rocks. mdpi.comresearchgate.net During the prolonged process of fractional crystallization, incompatible elements like tantalum and niobium become progressively concentrated in the residual melt.

The formation of these highly evolved melts is often associated with post-collisional tectonic settings, where crustal thickening and subsequent extension lead to partial melting of the crust. researchgate.net The resulting leucogranites and their associated pegmatites are the primary hosts for this compound mineralization. nih.gov

Crystallization Pathways within Magmatic-Hydrothermal Systems

This compound crystallizes during the late stages of pegmatite formation, often from a volatile-rich residual melt or a magmatic-hydrothermal fluid. museum.walesnih.gov The presence of fluxing components such as water, fluorine, and phosphorus in the melt lowers its viscosity and solidus temperature, allowing for the crystallization of coarse-grained minerals and the concentration of rare elements.

The transition from a purely magmatic to a hydrothermal system is a critical phase for the formation of this compound in some deposits. nih.gov As the pegmatitic magma cools and crystallizes, a separate aqueous fluid phase can exsolve. This fluid can transport and further concentrate rare elements, leading to the formation of hydrothermal veins and alteration zones where this compound may be deposited. The evolution of these fluids, from high-temperature magmatic fluids to lower-temperature meteoric or formation waters, plays a significant role in the final mineral assemblage. nih.gov

Influence of Pegmatite Fractionation on this compound Genesis

This compound is characteristically formed as a late primary mineral in granite pegmatites researchgate.netakjournals.com. Its genesis is intrinsically linked to the process of magmatic differentiation, specifically the fractional crystallization of granitic melts. As a granitic magma body cools, minerals crystallize in a sequential pattern. Elements that are not readily incorporated into the crystal structures of common rock-forming minerals, known as incompatible elements, become progressively concentrated in the remaining residual melt handbookofmineralogy.org.

Tantalum (Ta) and Niobium (Nb), key components of this compound, are such incompatible elements. In the late stages of magma crystallization, the residual melt becomes significantly enriched in these and other rare elements, along with volatiles like water and fluorine handbookofmineralogy.org. This highly evolved, volatile-rich melt is the parent material for rare-element pegmatites. The extreme chemical fractionation that occurs is a prerequisite for the accumulation of Ta and Nb to levels sufficient for the crystallization of minerals like this compound arizona.edu.

Research indicates that tantalum tends to be concentrated relative to niobium in the successive later phases of many granitic pegmatites geologica.org.ar. This geochemical behavior explains the formation of this compound, the tantalum-dominant analogue of ilmenorutile, in the more evolved zones of pegmatite bodies. The degree of fractionation plays a crucial role; pegmatites that are highly fractionated and often enriched in lithium and fluorine are common hosts for tantalum minerals geologica.org.ar. However, this compound has also been identified in pegmatites considered less fractionated than others within the same geological province, suggesting that a specific range of melt composition and physicochemical conditions, rather than simply the utmost degree of fractionation, governs its formation Current time information in Upper Miramichi, CA.. The presence of this compound is therefore a key indicator of a significant degree of magmatic differentiation and the concentration of rare metals.

Associated Mineral Assemblages and Intergrowths Research

The study of minerals found in association with this compound provides a window into the geochemical environment and crystallization history of their host rocks.

Relationships with Co-occurring Niobium-Tantalum-Titanium Oxide Minerals

This compound is part of a complex group of Nb-Ta-Ti oxide minerals and its association with them is a subject of detailed mineralogical investigation. It forms a solid solution series with ilmenorutile, which is compositionally similar but with niobium dominant over tantalum (Nb > Ta), whereas this compound is defined by Ta > Nb researchgate.netakjournals.comnationalgemlab.in.

These two minerals are frequently found in close association. Other commonly associated Nb-Ta-Ti oxides include:

Columbite-Tantalite Group: Members of this group are the most common niobium and tantalum minerals and are frequently found with this compound researchgate.netakjournals.comhandbookofmineralogy.org. Ilmenorutile is often found in intergrowth with columbite rruff.infole-comptoir-geologique.com.

Ixiolite: This mineral is another complex oxide of Ta, Nb, Sn, and Ti. In the Canoas Pegmatite in Brazil, this compound is found in graphic-like intergrowths with scandian-titanian ixiolite Current time information in Upper Miramichi, CA.. This texture suggests a close genetic relationship, possibly resulting from the breakdown of a precursor mineral phase Current time information in Upper Miramichi, CA..

Microlite: As a late-stage alteration or crystallization product, microlite can be found replacing earlier-formed this compound. This replacement often occurs during the final stages of pegmatite crystallization, which may be enriched in volatile components Current time information in Upper Miramichi, CA..

Ilmenite: Ilmenite is another associated mineral. In some occurrences, aggregates of manganoan ilmenite, along with microlite, are observed as peripheral replacements of this compound crystals researchgate.netCurrent time information in Upper Miramichi, CA..

The paragenetic sequence and textural relationships between these minerals are complex. For instance, in the Canoas Pegmatite, an intense fractionation of elements is observed, with Ta and Fe favoring this compound, while Nb, Mn, Sc, and Zr are partitioned into the coexisting titanian ixiolite Current time information in Upper Miramichi, CA.. This partitioning highlights the intricate geochemical controls on the simultaneous or sequential crystallization of these closely related oxide phases.

Associated Nb-Ta-Ti MineralRelationship with this compoundReference
Ilmenorutile Forms a solid solution series (Nb-dominant analogue) researchgate.netakjournals.comnationalgemlab.in
Columbite Group Frequent co-occurring primary mineral researchgate.netakjournals.com
Ixiolite Forms graphic-like intergrowths Current time information in Upper Miramichi, CA.
Microlite Late-stage replacement/alteration product Current time information in Upper Miramichi, CA.
Ilmenite Co-occurs; can be a late-stage replacement mineral researchgate.netCurrent time information in Upper Miramichi, CA.
Tapiolite Found in association in some pegmatite provinces researchgate.net

Investigations of Exsolution Phenomena and Microstructural Characterization

The microstructures observed in this compound and its associated minerals provide evidence for subsolidus processes, which are changes that occur after the initial crystallization from the melt. Exsolution is a key process where an initially homogeneous solid solution separates into two or more distinct crystalline phases upon cooling.

While much of the detailed research on exsolution focuses on niobian rutile (the Nb-analogue of this compound), the principles are directly applicable to this compound. Niobium- and tantalum-enriched rutile is almost always found to have exsolved into a variety of other phases, including minerals of the columbite group and ixiolite researchgate.net.

Key research findings include:

Breakdown of Precursor Phases: The graphic-like intergrowths of this compound and titanian ixiolite observed in some pegmatites are thought to be produced by the breakdown of a single, higher-temperature precursor phase with an intermediate composition Current time information in Upper Miramichi, CA..

Columbite Exsolution: Studies of niobian rutile frequently describe exsolution lamellae of ferrocolumbite arizona.edu. It is hypothesized that these intergrowths result from the low-temperature breakdown of an originally homogeneous primary phase that was stable at higher temperatures arizona.edu. As the mineral cooled, the rutile structure could no longer accommodate the high concentrations of Nb, Ta, and Fe, leading to the unmixing of the columbite phase.

Symplectitic Intergrowths: In some cases, rather than simple lamellae, complex symplectitic (worm-like) intergrowths of niobian rutile and disordered columbite are observed researchgate.netrruff.info. These textures may not be a result of simple exsolution but could represent simultaneous crystallization of the two minerals from a highly supersaturated melt or fluid rruff.info.

These microstructural investigations show that the final mineral assemblage is not solely the result of primary crystallization. Post-crystallization cooling and re-equilibration play a vital role in creating complex intergrowths and refining the ultimate distribution of Nb, Ta, and Ti among the various oxide phases.

Studies on Co-crystallization with Silicate and Phosphate Minerals

This compound crystallizes from a complex silicate melt, and as such, it is found in paragenetic association with a variety of silicate and phosphate minerals that form under similar late-stage pegmatitic conditions. The consistent association of this compound with these minerals indicates co-crystallization or sequential crystallization within a narrow timeframe.

Commonly associated silicate and phosphate minerals include:

Feldspars: Albite and microcline are frequently listed as associates, representing the primary felsic components of the pegmatite groundmass researchgate.netakjournals.com.

Quartz: As a ubiquitous component of granitic pegmatites, quartz is a constant associate.

Mica: Micas, particularly lithium-bearing varieties in highly fractionated pegmatites, are part of the assemblage.

Beryl: This beryllium silicate is a common accessory mineral in rare-element pegmatites where this compound is found researchgate.netakjournals.com.

Zircon: Zircon is a common accessory mineral that crystallizes alongside this compound researchgate.netakjournals.com.

Monazite: This rare-earth element phosphate is also noted as an associated mineral, indicating the concentration of a wide suite of incompatible elements in the pegmatite-forming melt researchgate.netakjournals.com.

The presence of this mineral suite confirms that this compound is a component of a highly evolved geochemical system, crystallizing from a residual melt enriched not only in Nb and Ta but also in Li, Be, Zr, and rare-earth elements.

Associated Silicate/PhosphateMineral GroupSignificanceReference
Albite Silicate (Feldspar)Indicates sodic-rich, fractionated environment researchgate.netakjournals.com
Microcline Silicate (Feldspar)Major component of granitic pegmatites researchgate.netakjournals.com
Beryl Silicate (Cyclosilicate)Indicates enrichment in Beryllium researchgate.netakjournals.com
Zircon Silicate (Nesosilicate)Indicates enrichment in Zirconium researchgate.netakjournals.com
Monazite PhosphateIndicates enrichment in Rare-Earth Elements researchgate.netakjournals.com

Advanced Crystallographic and Structural Investigations

Unit Cell Parameter Refinement and Structural Determinations

The precise determination of unit cell parameters and structural details is fundamental to understanding the atomic architecture of struverite and its relationship to other minerals.

This compound crystallizes within the tetragonal crystal system, consistent with its parent mineral, rutile. Its unit cell dimensions are characterized by a parameters ranging from 4.62 to 4.64 Å and c parameters from 2.98 to 3.00 Å. vulcanchem.com, handbookofmineralogy.org The calculated cell volume is approximately 64.71 ų, with axial ratios of a:c approximating 1:0.64564. vulcanchem.com These lattice parameters exhibit slight modifications compared to pure rutile, which are attributed to the incorporation of tantalum and iron within the crystal structure. vulcanchem.com Research indicates that the a-parameter of the unit cell tends to increase along the sequence from rutile to niobian rutile, then to tantalian rutile, and finally to tapiolite, providing evidence of the structural effects induced by the substitution of tantalum and niobium. vulcanchem.com, semanticscholar.org

The following table summarizes typical crystallographic data for this compound:

ParameterValueSource
Crystal SystemTetragonal vulcanchem.com, handbookofmineralogy.org, webmineral.com
Space GroupP4₂/mnm vulcanchem.com, handbookofmineralogy.org, webmineral.com
Unit Cell a4.62–4.64 Å vulcanchem.com, handbookofmineralogy.org
Unit Cell c2.98–3.00 Å vulcanchem.com, handbookofmineralogy.org
Z value2 vulcanchem.com, handbookofmineralogy.org, webmineral.com
Cell Volume≈ 64.71 ų vulcanchem.com
Axial Ratios (a:c)1:0.64564 vulcanchem.com

This compound belongs to the tetragonal crystal system, specifically exhibiting ditetragonal dipyramidal symmetry. vulcanchem.com, handbookofmineralogy.org, webmineral.com Its space group is P4₂/mnm, which is identical to that of rutile (TiO₂). vulcanchem.com, handbookofmineralogy.org, webmineral.com, arizona.edu, geoscienceworld.org This shared space group underscores the fundamental structural similarity between this compound and rutile, despite the chemical substitutions that define this compound as a distinct mineral. The Z value, representing the number of formula units per unit cell, is 2 for this compound. vulcanchem.com, handbookofmineralogy.org, webmineral.com

Twinning is a common crystallographic phenomenon observed in this compound, typically occurring on the {101} plane. vulcanchem.com, handbookofmineralogy.org, handbookofmineralogy.org, mindat.org Crystal twinning refers to the symmetrical intergrowth of two or more crystals, where the intergrown crystals are related by a specific symmetry operation (such as a mirror plane or rotation axis) that is not part of the crystal's inherent symmetry. gelogia.com This results in a mirror-image relationship between the twinned parts of the crystal. nasa.gov, gelogia.com, mdpi.com

Twinning can originate from various mechanisms, including growth accidents during crystallization, phase transformations due to changes in temperature or pressure, or deformation under stress. gelogia.com In the context of rutile-type minerals, including this compound, twinning on planes like {101} or {011} is well-documented. vulcanchem.com, handbookofmineralogy.org, handbookofmineralogy.org, mindat.org, ufrgs.br While specific detailed studies on crystallographic orientation beyond the general crystal habit (dipyramidal, prismatic crystals often with striated faces) are not extensively reported for this compound, the presence of common twinning on {101} planes significantly influences its macroscopic and microscopic crystallographic orientations. vulcanchem.com, handbookofmineralogy.org The formation of twin boundaries impacts the internal arrangement of atoms and can be observed through techniques like X-ray diffraction and scanning electron microscopy, which reveal the spatial distribution and orientation of crystallites. nih.gov, researchgate.net

Solid Solution Mechanisms and Phase Relationships

This compound is not a fixed-composition mineral but rather a member of a solid solution series, reflecting the ability of its crystal lattice to accommodate various elements through isomorphic substitution.

This compound is intimately related to ilmenorutile, both being varieties of rutile that form a continuous solid solution series. vulcanchem.com, handbookofmineralogy.org, mindat.org, handbookofmineralogy.org, usgs.gov, mindat.org The primary chemical distinction between this compound and ilmenorutile lies in their niobium (Nb) and tantalum (Ta) content ratios. This compound is defined by a tantalum-to-niobium ratio greater than one (Ta > Nb), while ilmenorutile is characterized by niobium content being equal to or exceeding tantalum (Nb ≥ Ta). vulcanchem.com, mindat.org, handbookofmineralogy.org

The typical elemental composition of this compound includes high percentages of titanium, tantalum, and iron, with lesser amounts of niobium. vulcanchem.com An empirical formula for this compound has been approximated as Ti₀.₆Ta₀.₂Fe²⁺₀.₂Nb₀.₁O₂. vulcanchem.com Ilmenorutile can contain up to approximately 19 weight percent (wt%) Nb, whereas this compound can have up to about 41 wt% Ta. researchgate.net These compositional variations highlight the extensive range of solid solution within the series.

The following table presents representative chemical compositions of this compound from different localities:

OxideCraveggia, Italy (wt%) handbookofmineralogy.orgAltai Mountains, Mongolia (wt%) handbookofmineralogy.orgPenikoja, Finland (wt%) semanticscholar.orgNampoça Pegmatite, Mozambique (wt%) mindat.org
TiO₂47.847.01928
Ta₂O₅35.533.122141
Nb₂O₅6.59.301213
FeO9.29.70814 (as Fe₂O₃)
SnO₂0.3--0.2
MnO0.10.09--
Al₂O₃-0.60--
ZrO₂---3.6
SrO₂---0.1
Total99.4100.30-99.9

Isomorphic substitution is a fundamental mechanism in mineralogy where one ion replaces another of similar size within a crystal lattice, leading to variations in chemical composition without altering the basic crystal structure. hawaii.edu, usda.gov In this compound, the incorporation of tantalum and iron into the rutile (TiO₂) structure is a prime example of this phenomenon. vulcanchem.com

Key isomorphic substitution mechanisms identified in rutile and its varieties include:

2 Ti⁴⁺ ↔ Fe³⁺ + (Nb,Ta)⁵⁺ : This substitution involves two titanium ions being replaced by one trivalent iron ion and one pentavalent niobium or tantalum ion. arizona.edu

3 Ti⁴⁺ ↔ (Fe,Mn)²⁺ + 2 (Nb,Ta)⁵⁺ : Here, three titanium ions are replaced by one divalent iron or manganese ion and two pentavalent niobium or tantalum ions. arizona.edu

2 Ti⁴⁺ ↔ W⁶⁺ + (Fe,Mn)²⁺ : This mechanism involves two titanium ions being substituted by one hexavalent tungsten ion and one divalent iron or manganese ion. arizona.edu

2 (Nb,Ta)⁵⁺ ↔ W⁶⁺ + (Sn,Ti)⁴⁺ : This substitution involves two pentavalent niobium or tantalum ions being replaced by one hexavalent tungsten ion and one tetravalent tin or titanium ion. arizona.edu

Regarding defect chemistry, studies on rutile (TiO₂) suggest that Schottky disorder, which involves the formation and mobility of vacancies, is intrinsic to the crystal. researchgate.net The incorporation of foreign ions, such as aluminum (Al³⁺), can also lead to the occupation of octahedral interstitial sites within the rutile structure, particularly under high-pressure conditions. us-csic.es This interstitial incorporation can induce an orthorhombic distortion of the rutile structure, leading to a CaCl₂-type structure, and serves as an additional mechanism to maintain electroneutrality when oxygen vacancies alone are insufficient to balance the charge deficit caused by isomorphic substitutions. us-csic.es These complex substitution and defect mechanisms are crucial for understanding the wide range of chemical compositions observed in this compound and its solid solution partners.

Geochemical and Compositional Research

Rare Earth Element (REE) Geochemistry in Struverite-Bearing Systems

Methodological Approaches for REE Quantification in Complex Mineral Matrices

The accurate quantification of rare earth elements (REEs) in complex mineral matrices, such as those containing this compound, is crucial for understanding geochemical processes and assessing economic viability. Several advanced analytical techniques are employed for this purpose:

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This technique is widely favored for REE analysis in geological materials due to its high sensitivity, minimal interference effects, and ease of use. fishersci.beereztech.com Both solution nebulization and direct solid analysis methods, such as Laser Ablation ICP-MS (LA-ICP-MS), are commonly utilized. fishersci.be Multi-quadrupole ICP-MS systems, like the NexION 5000, offer solutions for accurate REE analysis by reducing plasma loading, expanding dynamic range, and minimizing background interferences. ereztech.com

Inductively Coupled Plasma–Optical Emission Spectrometry (ICP-OES): ICP-OES is another significant and popular multi-element analytical technique for determining REE content in geological samples. fishersci.beereztech.comeasychem.org

X-ray Fluorescence (XRF): While XRF is a reliable and non-destructive multi-element analytical technique, it generally exhibits lower sensitivity for REEs. fishersci.be For accurate determination of low concentrations of REEs, separation and preconcentration procedures are often required. fishersci.be XRF can also be used for chemical element identification and mineral phase determination. easychem.org

Laser-Induced Breakdown Spectroscopy (LIBS): LIBS is an in-situ analytical technique that requires minimal to no sample preparation. fishersci.beereztech.com It can be used for the detection and quantification of REEs, and also enables detailed microchemical imaging to map the spatial distribution of elements within the mineral-ore matrix. ereztech.com

Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS): This technique is employed for mineral characterization, surface morphology studies, and the identification of elements and minerals. easychem.orgfishersci.caamericanelements.com

X-ray Diffraction (XRD): XRD is used to identify the mineral phases present in a sample. easychem.orgnih.gov

For refractory minerals that host heavy rare earth elements (HREEs), such as yttrium (Y), zirconium (Zr), hafnium (Hf), niobium (Nb), and tantalum (Ta), complete dissolution often necessitates fusion techniques, such as those using lithium borate (B1201080) or sodium peroxide fluxes, as acid digestion alone may be incomplete. ereztech.commetabolomicsworkbench.org

Isotopic Geochemistry for Geochronology and Provenance Studies

This compound, being a variety of rutile, can serve as a valuable mineral for isotopic dating and provenance studies, particularly through U-Pb geochronology. americanelements.comnih.govnih.govereztech.com

U-Pb Dating:

Laser Ablation Inductively Coupled Plasma Mass Spectrometry (LA-ICP-MS): LA-ICP-MS is a widely used and effective isotopic technique for U-Pb dating in Earth Sciences due to its high spatial resolution, good precision, speed, and cost-effectiveness. nih.gov It is commonly applied for rutile U-Pb thermochronology, which helps in tracking the cooling history of deep-seated rocks and constraining exhumation processes in active and ancient orogens. nih.govereztech.comfishersci.se

Isotope Dilution Thermal Ionization Mass Spectrometry (ID-TIMS): This method offers excellent accuracy and precision for U-Pb dating of various oxide minerals, including those potentially associated with this compound. fishersci.se

Secondary Ion Mass Spectrometry (SIMS): SIMS provides unsurpassed spatial resolution for U-Th-Pb dating, making it particularly useful for extracting reliable age information from complex zoned materials that might be difficult to analyze otherwise. fishersci.se

Challenges in U-Pb dating of rutile, including this compound, can arise from low uranium concentrations and the incorporation of common lead, necessitating specific data reduction and common Pb correction workflows. nih.govnih.govwikipedia.org

Provenance Studies:

Detrital rutile, which encompasses this compound, is a complementary tool to detrital zircon in provenance studies. It is particularly effective in tracing sediment input from mafic and metamorphic sources, which might be less well-constrained by zircon alone. nih.govereztech.comnih.gov

U-Pb geochronology of detrital rutile is instrumental in reconstructing ancient sediment dispersal networks, source-to-sink sediment budgets, and the evolution of sedimentary basins. nih.govnih.gov

The trace element geochemistry of rutile, specifically the concentrations of niobium (Nb) and chromium (Cr), can be used as an index to distinguish between mafic and felsic source rock types in quantitative provenance studies. ereztech.com

Isotopic studies, such as those involving samarium-neodymium (Sm-Nd) and rubidium-strontium (Rb-Sr) systematics, are crucial for deciphering the age and compositional characteristics of rock lithologies in the source area, thereby aiding in paleotectonic reconstructions.

The combined application of zircon and rutile U-Pb chronology, often referred to as "coupled" provenance proxy, allows for the isotopic characterization of sediment sources across a broad range of temperatures, providing a more comprehensive understanding of geological processes. nih.gov

Analytical and Methodological Advancements in Struverite Research

Spectroscopic Techniques for Chemical and Structural Characterization

Various spectroscopic and microanalytical techniques are routinely applied in struverite research, each offering unique information about the mineral's properties.

X-ray Diffraction (XRD) is a primary technique for the identification and structural characterization of crystalline substances like this compound sci-hub.se. It provides detailed information about the atomic arrangement within the mineral, enabling precise mineral identification and structure refinement sci-hub.se. For this compound, XRD analysis is crucial for confirming its identity and distinguishing it from other related minerals such as ixiolite and wodginite researchgate.net.

This compound exhibits a tetragonal crystal system with specific cell dimensions and X-ray powder patterns. Early analyses identified this compound from Craveggia, Italy, with cell dimensions of a = 4.645 Å and c = 2.999 Å webmineral.com. Another study on rutile, to which this compound is now related, reported cell parameters of a = 4.5945(1) Å and c = 2.9594(1) Å rruff.info. The X-ray powder pattern for this compound from the Altai Mountains, Mongolia, shows characteristic peaks at specific d-spacings and relative intensities handbookofmineralogy.org.

d-spacing (Å)Relative Intensity (I/Io)
3.2510
1.69910
2.4959
1.6417
1.3757
1.1837
1.0547

Table 1: X-ray Powder Pattern for this compound (Altai Mountains, Mongolia) handbookofmineralogy.org.

XRD also plays a role in quantitative mineralogical analysis, allowing for the determination of the proportions of different mineral phases within a sample, which is beneficial for optimizing mineral processing operations evidentscientific.com.

Electron microscopy techniques, including Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and High-Resolution Transmission Electron Microscopy (HRTEM), are indispensable for examining the textural and microstructural characteristics of this compound and its associated minerals. SEM, often coupled with Energy Dispersive X-ray Spectroscopy (EDS), provides high-resolution images and chemical maps, allowing for the identification of mineral composition and the analysis of textural features zeiss.comthermofisher.com.

Automated procedures based on Backscattered Electron Image (BSE) inspection and the collection of EDS spectra are commonly employed in SEM analysis for mineral liberation analysis, typically for particles larger than 5 µm, though special arrangements can enable investigation of particles as small as 1 µm tu-freiberg.de. The electron optics of SEM and Electron Probe Microanalysis (EPMA) offer significantly higher resolution images compared to visible-light optics, facilitating the study of intricate microtextures and providing fine-scale context for individual spot analyses carleton.edu.

Electron Probe Microanalysis (EPMA), also known as electron microprobe, is a powerful, non-destructive analytical tool primarily used for obtaining precise, quantitative elemental analyses of solid samples at very small spot sizes (as little as 1-2 microns) carleton.edumicro.org.auub.edu. Unlike standard-less X-ray analysis in EDS, EPMA utilizes Wavelength Dispersive Spectroscopy (WDS), offering superior X-ray energy resolution (around 10 eV compared to 120-150 eV for EDS), which allows for the resolution of complex overlaps in the X-ray energy spectrum micro.org.au.

EPMA employs certified standards for calibration and applies sophisticated corrections for atomic number, X-ray absorption, and fluorescence to yield highly accurate quantitative compositions micro.org.au. It is capable of analyzing elements from boron to uranium, with detection limits for most elements as low as 100 ppm micro.org.auub.edu. For oxide minerals, EPMA typically acquires raw data of cation element concentrations and then calculates oxygen concentration based on the valency of these cations micro.org.au.

Studies on this compound have utilized EMPA to determine its chemical composition. For instance, the Ta2O5 content in this compound has been reported to range from 20 to 30 wt% researchgate.net. Comparative chemical compositions of this compound from different localities, obtained via electron microprobe, highlight variations in its major oxide constituents:

OxideCraveggia, Italy (wt%) handbookofmineralogy.orgAltai Mountains, Mongolia (wt%) handbookofmineralogy.org
Nb2O56.59.30
Ta2O535.533.12
TiO247.847.0
SnO20.3-
Al2O3-0.60
FeO (total)9.29.70
MnO (total)0.10.09
MgO-0.03
CaO-0.05
Total99.4100.30

Table 2: Chemical Composition of this compound by Electron Microprobe Analysis handbookofmineralogy.org.

EPMA also offers the capability for detailed X-ray mapping, which visually represents the distribution of elements across a sample area, providing insights into compositional zoning and variations within mineral phases ub.edu.

Raman spectroscopy is a non-destructive technique that provides unique vibrational fingerprints of minerals, aiding in their identification and phase discrimination mdpi.comusgs.gov. For this compound, given its classification as a Ta-bearing rutile, understanding the Raman spectra of rutile-structured oxides is highly relevant. Rutile itself is characterized by well-resolved Raman bands usgs.gov.

Raman Band Position (cm⁻¹)Assignment (for Rutile) usgs.gov
231B1g
589Eg
753A1g
967B2g

Table 3: Characteristic Raman Bands for Rutile-Structured Oxides usgs.gov.

While Raman spectroscopy is a powerful tool, it can be affected by strong luminescence in some samples, which may obscure the detection of certain features, such as the presence of hydroxyl or water mdpi.com.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) are highly sensitive analytical techniques used for the quantitative determination of trace elements and Rare Earth Elements (REEs) in geological samples, including this compound scispace.comlabwest.netmdpi.commdpi.comresearchgate.net. Laser Ablation-ICP-MS (LA-ICP-MS) is particularly advantageous for its rapid analysis (typically less than 2 minutes per spot) and very low detection limits (sub-nanogram per gram), allowing for simultaneous quantification of major and trace elements in minerals mdpi.com.

This compound is known to contain significant amounts of tantalum and niobium oxides, and these techniques are critical for assessing the concentrations of these valuable elements, as well as other trace elements that can provide insights into the mineral's formation and provenance researchgate.netufs.ac.za. For instance, LA-ICP-MS has been used to study the trace element characteristics of minerals associated with this compound, such as apatite, and to analyze elements like Fe, Cu, As, In, Sn, Hg, and Pb in other minerals scispace.commdpi.com. The presence of certain elements as solid solutions versus micro-inclusions can be discerned from time-resolved profiles in LA-ICP-MS analysis mdpi.com.

Advanced Sample Preparation Techniques

The quality of analytical results in this compound research is highly dependent on meticulous sample preparation. This vital stage aims to produce a homogeneous and representative sub-sample, ensuring that subsequent analyses accurately reflect the bulk material or specific mineral phases of interest intertek.comoriginanalytical.com.

Common sample preparation steps for mineralogical analysis include crushing, milling, and sieving to reduce particle size and separate different grain size fractions geus.dkdeepseadrilling.org. For microanalytical techniques like SEM and EPMA, samples are typically embedded in epoxy blocks, which are then ground and polished to achieve a flat, unscratched surface suitable for electron beam imaging and analysis tu-freiberg.destanford.eduutexas.edu. The preferred diameter for such blocks is often 30 mm, with options for 25 mm and 40 mm tu-freiberg.de. After polishing, samples are usually cleaned and coated with carbon to ensure conductivity and dissipate charge during electron beam analysis tu-freiberg.destanford.edu.

For X-ray diffraction, samples may be ground to a uniform size, and in some cases, specific treatments (e.g., with trihexylamine (B47920) acetate (B1210297) for smectites) are applied to expand certain minerals or facilitate analysis sci-hub.sedeepseadrilling.org. Rigorous cleaning with soap and dilute acids (e.g., 1M HCl), followed by rinsing with de-ionized water, is crucial to prevent contamination stanford.edu.

Adherence to strict handling, safety, and quality protocols throughout the sample preparation process is paramount to prevent contamination and ensure the integrity and reliability of the analytical data intertek.comoriginanalytical.com. The selection of specific preparation procedures is often tailored to the sample type, its mineralogy, and the analytical objectives intertek.com.

Focused Ion Beam (FIB) Milling for Microanalytical Studies

Focused Ion Beam (FIB) milling has emerged as a transformative technique in the microanalysis of geological and planetary materials, including complex oxide minerals like this compound. This method allows for the site-specific extraction of ultrathin lamellae (typically tens to hundreds of nanometers thick) from a bulk sample, which are then suitable for high-resolution analysis using transmission electron microscopy (TEM) nationalgemlab.inmindat.orgamericanelements.comnih.govnih.gov.

The primary advantage of FIB milling lies in its ability to target specific micro- or nano-scale features within a mineral grain, such as inclusions, grain boundaries, or intergrowths, with nanometer-scale precision americanelements.comnih.govnih.gov. This is particularly crucial for minerals like this compound, which can occur in complex intergrowths with other Nb-Ta-Ti-Sn oxides, such as titanian ixiolite americanelements.comamericanelements.com. Conventional sample preparation methods, such as argon ion milling, often struggle with selective thinning and imaging of submicrometer inclusions and can be time-consuming, sometimes requiring over 100 hours for electron transparency in hard materials americanelements.com.

FIB instruments typically employ a gallium (Ga⁺) ion beam, accelerated through tens of kilovolts, to precisely ablate material americanelements.comnih.govnih.gov. The process involves initial coarse milling to expose the region of interest, followed by fine polishing to achieve the desired electron transparency mindat.orgnih.gov. Real-time imaging using secondary ions or electrons during the milling procedure allows for precise control and monitoring of the sample preparation americanelements.comnih.gov. This capability is instrumental in preserving delicate microstructures that might be lost during traditional thinning methods americanelements.com. For beam-sensitive materials, cryogenic FIB (cryo-FIB) can be employed to minimize damage during milling, further extending the applicability of this technique for high-resolution studies mindat.org.

Specialized Preparations for High-Resolution Electron Microscopy

High-Resolution Electron Microscopy (HREM), particularly High-Resolution Transmission Electron Microscopy (HRTEM), is indispensable for deciphering the atomic-scale structure and crystal chemistry of minerals. For HRTEM analysis, the quality of sample preparation is paramount, as it directly impacts the achievable resolution and the integrity of the structural information ereztech.comcenmed.com. Specialized preparation techniques are essential to obtain specimens that are sufficiently thin (electron-transparent) and free from artifacts.

Following FIB milling, the extracted lamellae are typically transferred to a TEM grid, often coated with a holey carbon support film, using a micromanipulator nih.gov. This lift-out technique ensures that the targeted area is precisely positioned for subsequent HRTEM examination. The thinness of the sample (e.g., approximately 60 nm for tungsten-bearing deposits or even thinner for atomic-scale imaging) is critical for electrons to transmit through the material, allowing for the formation of high-resolution images and electron diffraction patterns cenmed.comthegoodscentscompany.comereztech.com.

HRTEM, often coupled with Selected Area Electron Diffraction (SAED) and Energy Dispersive X-ray (EDX) spectroscopy, enables researchers to obtain detailed information on crystal structure, lattice parameters, and chemical composition at the nanoscale nationalgemlab.inthegoodscentscompany.comereztech.com. For instance, HRTEM has been crucial in confirming the identification of titanian ixiolite in intergrowths with this compound, even when preliminary electron microprobe data were insufficient americanelements.comamericanelements.com. The technique allows for the visualization of lattice fringes, defects, and intergrowth relationships at near-atomic resolution, providing insights into the mineral's formation and transformation processes americanelements.comthegoodscentscompany.comereztech.com. Advanced HRTEM systems, such as those equipped with Schottky emitters, monochromators, and high-resolution imaging filters, further enhance the capabilities for studying complex geomaterials nationalgemlab.inereztech.com.

Evolution of Analytical Paradigms in Mineralogical and Geochemical Research

The field of mineralogical and geochemical research has witnessed a profound evolution in its analytical paradigms, driven by technological advancements that enable increasingly precise and comprehensive characterization of Earth materials. This evolution has shifted from bulk chemical analyses and macroscopic observations to micro- and nano-scale investigations, fundamentally changing how minerals are identified, classified, and understood americanelements.comfishersci.nlfishersci.se.

Early mineralogical studies primarily relied on physical properties, basic chemical tests, and optical microscopy. The advent of X-ray Diffraction (XRD) in the early 20th century marked a significant paradigm shift, allowing for the definitive determination of crystal structures and phases. XRD remains a cornerstone technique for quantitative and definitive mineralogical analysis, providing information on lattice parameters and the proportions of minerals in mixtures.

Further advancements brought forth electron-beam techniques, such as the Electron Probe Micro-Analyser (EPMA) and Scanning Electron Microscopy (SEM) coupled with Energy Dispersive X-ray Spectroscopy (EDS). These instruments provided the capability for in-situ chemical analysis of individual mineral grains and their surfaces, revealing compositional variations and textures at the micrometer scale nationalgemlab.in. The development of automated SEM-EDS systems, like QEMSCAN and MLA, further revolutionized process mineralogy by enabling rapid, automated mineral identification and quantitative assessment of mineral liberation and association.

The continuous drive for higher sensitivity and spatial resolution led to the development and widespread adoption of techniques such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS), including its various forms like LA-ICP-MS (Laser Ablation ICP-MS) and HR-ICP-MS (High-Resolution ICP-MS) fishersci.nlfishersci.se. LA-ICP-MS, in particular, offers significant advantages over EPMA, including the ability to analyze many elements simultaneously with detection limits several orders of magnitude lower, enabling the detection of trace elements that act as geochemical fingerprints fishersci.nl. These techniques have been crucial in understanding the geochemical evolution of magmatic systems and mineral deposits.

The reclassification of this compound in 2006 from a distinct mineral species to a variety of rutile is a direct consequence of these evolving analytical paradigms nih.govnationalgemlab.in. Modern analytical techniques provided the detailed compositional and structural data necessary to recognize its fundamental rutile structure, despite its significant tantalum and niobium content nationalgemlab.in. This highlights a broader trend in mineralogy where classification increasingly emphasizes crystal structure and solid-solution relationships over historical naming conventions based on macroscopic appearance or dominant minor elements.

More recently, the integration of big data analytics and machine learning with traditional analytical techniques is ushering in a new era of research, allowing for the extraction of quantitative information about underlying geological processes from vast geochemical datasets americanelements.com. Portable and miniaturized analytical techniques, such as handheld XRF and LIBS (Laser-Induced Breakdown Spectroscopy), are also transforming field-based exploration by providing rapid, in-situ analysis with minimal sample preparation fishersci.se. These advancements collectively represent a continuous refinement of our ability to characterize and understand the intricate world of minerals, from their atomic arrangements to their roles in large-scale geological processes.

Future Research Directions and Open Questions

Refinement of Struverite's Role within the Rutile Supergroup Classification Framework

The current understanding positions this compound as a member of the rutile group, characterized by a tetragonal crystal system and a chemical formula generally described as (Ti,Ta,Fe)O₂. fishersci.befishersci.sefishersci.nl Its distinction from ilmenorutile, another niobian-rutile variety, lies primarily in the Ta > Nb ratio in this compound, whereas ilmenorutile has Nb ≥ Ta. wikipedia.orgfishersci.beereztech.com However, the solid solution nature within the rutile supergroup, particularly involving Ti, Ta, Nb, and Fe, suggests that the boundaries between these varieties can be gradational and complex. Future research should leverage advanced crystallographic and spectroscopic techniques to precisely map the atomic substitutions and structural distortions across the ilmenorutile-struverite series. This would involve detailed studies on samples with varying Ta/Nb and Fe/Ti ratios to establish more robust compositional criteria for classification, potentially leading to a more nuanced understanding of "Ta-bearing rutile" and its relationship to other rutile-group minerals. Such studies could explore the implications of different oxidation states of iron (Fe²⁺ vs. Fe³⁺) on the crystal structure and stability, which are known to influence exsolution processes in related niobian rutile. americanelements.comamericanelements.com

Comprehensive Modeling of Nb-Ta-Ti-Fe-O Solid Solution Systems under Diverse Geological Conditions

This compound typically forms as a late primary mineral in granite pegmatites and is also found as an accessory mineral in peraluminous to peralkaline granitic rocks and hydrothermal assemblages linked to alkaline intrusions. fishersci.seamericanelements.comamericanelements.com Its formation involves complex solid solution mechanisms, notably between rutile and mono-tapiolite. americanelements.com Research has shown compositional variations in this compound, with Ta/Nb ratios differing significantly across localities. ereztech.com Furthermore, the stability of these Nb-Ta-Ti-Fe-O solid solutions is highly sensitive to temperature and oxygen fugacity, often leading to exsolution textures where other Nb-Ta-oxide minerals form. americanelements.comamericanelements.comalfa-chemistry.com

Future research should focus on developing comprehensive thermodynamic and kinetic models for these intricate solid solution systems. This would involve:

Experimental Petrology: Conducting high-pressure and high-temperature experiments to simulate diverse geological conditions (e.g., varying pressure, temperature, oxygen fugacity, and fluid compositions) relevant to pegmatite and hydrothermal environments. These experiments could precisely define the stability fields of this compound compositions and the conditions under which exsolution occurs.

Computational Mineralogy: Employing first-principles calculations (e.g., Density Functional Theory) and molecular dynamics simulations to predict the energetic favorability of different cation substitutions (Ti, Ta, Nb, Fe²⁺, Fe³⁺) within the rutile structure and to understand the atomic-scale mechanisms of solid solution and exsolution.

Trace Element Partitioning: Investigating the partitioning behavior of other critical trace elements (e.g., Sn, Zr, W, Sc) within the this compound lattice and between this compound and co-existing minerals. This would provide insights into the geochemical evolution of the parental melts/fluids and the potential for economic mineralization. fishersci.beamericanelements.comalfa-chemistry.com

Exploration of Untapped Localities and Geochemical Signatures for Academic Resource Potential Assessment

This compound has been identified in a number of localities worldwide, including Italy, the Czech Republic, the USA, Madagascar, Malaya, Australia, and the UK, often in granite pegmatites or detrital deposits. wikipedia.orgamericanelements.comwikipedia.org However, some reported occurrences remain "undefined" or require "modern confirmation," highlighting gaps in current locality data. wikipedia.orgamericanelements.com

Future research should prioritize systematic exploration and characterization of new or poorly documented this compound occurrences. This includes:

Targeted Fieldwork: Conducting geological surveys in regions with known rare-element pegmatites or alkaline intrusions that have not been thoroughly investigated for Ta-Nb mineralization. Particular attention should be paid to colluvial and alluvial deposits, where resistant minerals like this compound can accumulate. periodic-table.io

Geochemical Fingerprinting: Developing a comprehensive database of this compound's geochemical signatures from various geological settings. This would involve detailed major and trace element analysis, as well as isotopic studies, to establish correlations between this compound composition and the petrogenetic processes of its host rocks. Such geochemical fingerprints could serve as valuable exploration vectors for Ta-Nb resources and provide insights into the crustal evolution of pegmatite-forming systems. fishersci.seamericanelements.com

Mineralogical Associations: Documenting the precise mineralogical associations of this compound in different parageneses. Understanding which minerals commonly co-exist with this compound (e.g., columbite, ilmenite, beryl, cassiterite, zircon, monazite, albite, microcline) can provide critical clues about the physicochemical conditions of its formation and its potential as an indicator mineral for rare-element mineralization. americanelements.com

Development of Controlled Synthesis Pathways for this compound-Type Materials with Targeted Research Objectives

While the natural formation of this compound is well-documented, the controlled synthesis of this compound-type materials in laboratory settings remains a significant challenge. The complex interplay of multiple elements (Ti, Ta, Nb, Fe) and the specific high-temperature, high-pressure conditions of natural formation make synthetic reproduction difficult.

Future research should focus on developing innovative and scalable controlled synthesis pathways for this compound-type materials. This would enable:

Fundamental Property Studies: The creation of pure, single-phase this compound and its solid solutions would allow for precise measurements of its physical, chemical, and crystallographic properties, which are often difficult to ascertain from natural, often heterogeneous, samples.

Mechanism Elucidation: Synthetic experiments could isolate and study the specific reactions and growth mechanisms involved in the incorporation of Ta, Nb, and Fe into the rutile structure, providing a deeper understanding of its formation processes.

Analog Material Development: While not focusing on specific material properties as per instructions, the development of synthetic this compound-type materials could serve as valuable analogs for studying the behavior of complex oxide systems under various conditions, contributing to broader materials science research. This could involve exploring hydrothermal synthesis, flux growth, or high-pressure solid-state reactions.

Integration of Multi-Analytical Data for Holistic Understanding of Mineral-System Evolution

A holistic understanding of this compound's formation and its role within mineral systems necessitates the integration of diverse analytical techniques and datasets. Current research often utilizes methods such as X-ray fluorescence (XRF), scanning electron microscopy with energy-dispersive X-ray spectroscopy (SEM-EDS), X-ray diffraction (XRD), Raman spectroscopy, electron microprobe analysis (EMPA), and backscattered electron (BSE) imaging to characterize this compound. americanelements.comamericanelements.comalfa-chemistry.comperiodic-table.io

Future research should emphasize a truly integrated, multi-analytical approach, combining:

Correlative Microscopy and Spectroscopy: Combining high-resolution imaging (e.g., TEM, FIB-SEM) with spatially resolved spectroscopic techniques (e.g., EELS, XPS, micro-Raman) to investigate nanoscale compositional variations, crystallographic defects, and the local chemical environment within this compound grains and at mineral interfaces. This is crucial for understanding exsolution textures and alteration processes.

Isotopic Geochemistry: Applying advanced isotopic systems (e.g., U-Pb geochronology on co-existing minerals, stable isotopes of oxygen or iron) to constrain the absolute ages of this compound formation and to trace the sources of its constituent elements, providing insights into the magmatic and hydrothermal evolution of the host systems. americanelements.com

Computational Data Integration: Developing sophisticated computational frameworks and databases to integrate and visualize large, multi-dimensional datasets from various analytical techniques. This would facilitate the identification of subtle correlations, patterns, and anomalies that might be missed by individual analytical approaches, leading to a more comprehensive understanding of this compound's petrogenetic history and its implications for mineral system evolution.

Geological Contextualization: Systematically linking detailed mineralogical and geochemical data with broader geological, structural, and petrological information from the field. This ensures that the micro-scale observations are interpreted within their macro-scale geological context, providing a complete picture of the mineral-forming processes.

Q & A

Basic Research Questions

Q. What analytical techniques are critical for distinguishing struverite [(Ti,Ta,Fe)O₂] from chemically similar minerals like rutile or ilmenite?

  • Methodological Answer : Use X-ray diffraction (XRD) to identify the rutile-type crystal structure , supplemented by electron probe microanalysis (EPMA) to quantify Ta, Ti, and Fe ratios. Energy-dispersive X-ray spectroscopy (EDS) coupled with scanning electron microscopy (SEM) can map elemental distribution and differentiate this compound from Ta-poor rutile .

Q. How can researchers reliably determine the Ta/Ti ratio in this compound samples with heterogeneous composition?

  • Methodological Answer : Employ laser ablation inductively coupled plasma mass spectrometry (LA-ICP-MS) for high-precision in situ measurements. Cross-validate with wavelength-dispersive X-ray spectroscopy (WDS) to address micro-scale heterogeneity .

Q. What geological contexts are most conducive to this compound formation, and how can field sampling strategies optimize its recovery?

  • Methodological Answer : Focus on placer deposits in granitic terrains with Nb-Ta mineralization. Use heavy mineral separation techniques (e.g., panning, magnetic separation) followed by Raman spectroscopy for rapid field identification .

Advanced Research Questions

Q. How can experimental petrology resolve contradictions in reported stability fields of this compound under varying redox conditions?

  • Methodological Answer : Conduct high-pressure, high-temperature (HPHT) experiments using piston-cylinder apparatus to simulate crustal conditions. Monitor phase transitions via in situ synchrotron XRD and compare results with thermodynamic modeling (e.g., using PERPLE_X software). Address discrepancies by standardizing oxygen fugacity (fO₂) buffers .

Q. What statistical frameworks are appropriate for reconciling conflicting datasets on rare earth element (REE) associations in this compound?

  • Methodological Answer : Apply multivariate analysis (e.g., principal component analysis) to datasets from EPMA and LA-ICP-MS. Account for detector sensitivity thresholds and matrix effects by normalizing data to certified reference materials (e.g., NIST SRM 610) .

Q. How can researchers design experiments to isolate the role of Fe³⁺ substitution in stabilizing the this compound lattice?

  • Methodological Answer : Synthesize Fe-doped TiO₂ analogs via sol-gel methods under controlled oxygen partial pressures. Characterize lattice parameters using Rietveld refinement of XRD data and correlate with Mössbauer spectroscopy to quantify Fe³⁺/Fe²⁺ ratios .

Data Contradiction Analysis

Q. Why do some studies report this compound as Ta-dominant, while others classify it as Ti-rich?

  • Methodological Answer : Variability arises from sampling bias in heterogeneous deposits and analytical limitations (e.g., EPMA vs. LA-ICP-MS detection limits). Standardize reporting by adhering to International Mineralogical Association (IMA) guidelines for mineral nomenclature, which prioritize crystallographic data over compositional ranges .

Guidance for Experimental Design

  • Control Variables : Document oxygen fugacity (fO₂), temperature, and pressure in synthesis studies to ensure reproducibility .
  • Data Validation : Use paired analytical techniques (e.g., EPMA + LA-ICP-MS) to mitigate instrumental biases .
  • Ethical Reporting : Disclose detection limits and analytical uncertainties in publications to avoid misclassification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.